molecular formula C7H12O3 B1618999 4-Oxopentyl acetate CAS No. 5185-97-7

4-Oxopentyl acetate

Cat. No.: B1618999
CAS No.: 5185-97-7
M. Wt: 144.17 g/mol
InChI Key: QYAHGDMPUORRQD-UHFFFAOYSA-N
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Description

4-Oxopentyl acetate is a colorless liquid with a fruity and floral odor. It is an ester commonly used in the fragrance and flavor industries. Additionally, it is utilized in scientific experiments, particularly for synthesizing novel compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

One method for preparing 4-Oxopentyl acetate involves the reaction of ethylene carbonate with pentane-2,4-dione in the presence of halide catalysts. For example, sodium iodide can catalyze this reaction to yield this compound .

Industrial Production Methods

In industrial settings, this compound can be synthesized using a fully continuous-flow micro-reaction system. This method ensures efficient production and high purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Oxopentyl acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can participate in nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halides and nucleophiles like amines or alcohols are used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various esters or amides

Scientific Research Applications

4-Oxopentyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other esters and ketones.

    Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: It is investigated for its potential use in drug synthesis and as a precursor for pharmaceuticals.

    Industry: It is employed in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of 4-Oxopentyl acetate involves its interaction with various molecular targets. For instance, in enzymatic reactions, it can act as a substrate for esterases, leading to hydrolysis and the formation of acetic acid and 4-oxopentanol. This process involves nucleophilic attack on the carbonyl carbon, followed by cleavage of the ester bond .

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxobutyl acetate
  • 4-Oxohexyl acetate
  • 3-Chloro-4-oxopentyl acetate

Comparison

4-Oxopentyl acetate is unique due to its specific carbon chain length and functional groups, which impart distinct chemical properties and reactivity. Compared to 4-Oxobutyl acetate and 4-Oxohexyl acetate, this compound has a balanced chain length that makes it suitable for various applications in both fragrance and flavor industries as well as in scientific research .

Properties

IUPAC Name

4-oxopentyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-6(8)4-3-5-10-7(2)9/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAHGDMPUORRQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30199810
Record name 2-Pentanone, 5-(acetyloxy)- (9CI)
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5185-97-7
Record name 5-(Acetyloxy)-2-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5185-97-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pentanone, 5-(acetyloxy)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Oxopentyl acetate
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Record name 2-Pentanone, 5-(acetyloxy)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30199810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PENTANONE, 5-(ACETYLOXY)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X7196VN2A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

To a 1 liter 3-neck round bottom flask equipped with a stirrer, thermometer, condenser and addition funnel, was added 102 grams (1 mole) of 3-acetylpropanol, 125 mls of pyridine and 600 mls of methylene chloride. With ice cooling and good agitation, 78.5 grams (1 mole) of acetyl chloride was added slowly from the addition funnel while holding the temperature at 25° C. or below. Pyridine hydrochloride began coming out of solution about 1/3 of the way through the addition. After the addition was complete, the reaction mixture was stirred an additional 15 minutes at 20°-25° C. and then warmed to 40° C. and stirred an hour at 40° C. Then 150 mls of water were added to dissolve the pyridine hydrochloride and the aqueous layer was separated. The organic layer was washed twice with 200 mls of 10% HCl, once with water and saturated sodium bicarbonate solution. The organic layer was dried over anhydrous sodium sulfate, filtered and the methylene chloride stripped off on a rotary evaporator under reduced pressure. The light yellow liquid weighed 104 grams (72% crude yield). The infrared spectrum of the product contained two strong carbonyl bands at 1720 cm-1 and 1745cm-1 and there was no OH band.
Quantity
102 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
78.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-Oxopentyl acetate in the synthesis of Vitamin B1?

A: this compound serves as a crucial building block in the synthesis of thiamine hydrochloride (vitamin B1) [, , ]. It acts as an intermediate that undergoes a key condensation reaction with 3,4-dihydro-7-methylpyrimido[4, 5-d]pyrimidine, ultimately leading to the formation of thiamine hydrochloride [].

Q2: How is this compound synthesized?

A: The synthesis of this compound typically starts with α-acetyl-γ-butyrolactone [, ]. A multi-step process involving chlorination, ring cleavage, decarboxylation, esterification, and nucleophilic substitution with sodium sulfhydride is employed to obtain the desired compound []. The overall yield of this synthesis process can reach up to 75% [].

Q3: What is the significance of the 3-mercapto derivative of this compound in Vitamin B1 synthesis?

A: The 3-mercapto-4-oxopentyl acetate is a particularly important derivative in vitamin B1 synthesis. This compound is formed by substituting the chlorine atom in 3-chloro-4-oxopentyl acetate with a sulfhydryl group (-SH) [, ]. This thiol-containing intermediate directly participates in the condensation reaction with the pyrimidine moiety, leading to the formation of the thiazole ring present in thiamine hydrochloride [].

Q4: Are there alternative synthetic routes to obtain this compound?

A: Yes, research suggests that this compound can also be synthesized from pentane-2,4-dione using ethylene carbonate in the presence of a catalyst like sodium iodide []. This reaction results in the formation of this compound as the predominant product in high yield [].

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